molecular formula C15H10BrNOS B2396359 5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide CAS No. 391224-08-1

5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide

Cat. No.: B2396359
CAS No.: 391224-08-1
M. Wt: 332.22
InChI Key: NDELLDRERIUKOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Structure-Activity Relationships of Thiophene Derivatives

Research on thiophene derivatives, including those similar to 5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide, has highlighted the complexity of predicting biological activity based on structure alone. Studies have examined a range of thiophene compounds, revealing no consistent activity pattern across different molecular structures. This variability underscores the challenge in designing thiophene derivatives with targeted therapeutic properties, indicating the need for empirical testing to establish their biological efficacy (Drehsen & Engel, 1983).

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, closely related to the structural framework of this compound, have demonstrated significant potential in medicinal chemistry. These compounds interact with various biological targets, showing extensive applications as anticancer agents, diagnostic tools, and cell imaging agents. The versatility and expanding role of naphthalimide derivatives in medicine suggest a promising area for further exploration of related compounds (Gong et al., 2016).

Antitumor Activity of Naphthalimide Analogues

Further research into naphthalimide analogues, including structures similar to this compound, has provided insights into their antitumor mechanisms. These studies have explored various derivatives, enhancing their DNA binding affinity and antitumor properties. The diversity in the structure of naphthalimide antitumor agents and their mechanisms of action highlights the potential for developing new therapeutic agents based on this framework (Chen et al., 2018).

Biodegradation of Petroleum-Related Thiophenes

Research on the biodegradation of thiophene compounds, which are structurally related to this compound, indicates their significant presence in petroleum and challenges in environmental remediation. Studies focusing on the degradation pathways and environmental fate of these compounds highlight the importance of understanding their behavior in contaminated sites, which could inform strategies for mitigating their impact (Kropp & Fedorak, 1998).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions could involve further exploration and development of thiophene-based compounds for various applications.

Properties

IUPAC Name

5-bromo-N-naphthalen-2-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDELLDRERIUKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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